
2-氨基苯甲酮
概述
描述
科学研究应用
2-Aminobenzophenone is utilized in various scientific research applications:
作用机制
Target of Action
2-Aminobenzophenone is a derivative of Benzophenone . It has been reported to act as allosteric enhancers (AEs) at the A(1) adenosine receptor (A(1)AR) . The A(1)AR is a G protein-coupled receptor involved in various physiological processes, including inhibition of adenylate cyclase, induction of phospholipase C activity, and modulation of potassium channels .
Mode of Action
This binding can enhance or inhibit the receptor’s response to adenosine, depending on the specific characteristics of the enhancer .
Biochemical Pathways
The primary biochemical pathway affected by 2-Aminobenzophenone is the adenosine signaling pathway . By acting as an allosteric enhancer at the A(1)AR, 2-Aminobenzophenone can modulate the effects of adenosine on this pathway . This can lead to changes in adenylate cyclase activity, phospholipase C activity, and potassium channel modulation .
Pharmacokinetics
Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) properties would be expected to influence its bioavailability and therapeutic effects .
Result of Action
The molecular and cellular effects of 2-Aminobenzophenone’s action would depend on the specific context in which it is used. As an allosteric enhancer of the A(1)AR, it could potentially enhance or inhibit the physiological effects of adenosine, depending on its specific properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Aminobenzophenone. Factors such as pH, temperature, and the presence of other molecules can affect its stability and its ability to interact with the A(1)AR
生化分析
Biochemical Properties
2-Aminobenzophenone is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It has been shown to exhibit modulation activity of GABA A receptor-mediated currents in isolated Purkinje neurons
Molecular Mechanism
Its modulation activity of GABA A receptor-mediated currents suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: 2-Aminobenzophenone can be synthesized through several methods:
From 2-Aminobenzonitrile and Benzene: The amino-nitrile is dissolved in dry dichloromethane, and benzene is added.
From Substituted Anilines: The anilines are first protected as acetanilides by reacting with acetic anhydride. These are then benzoylated with (trichloromethyl)benzene in the presence of aluminum-generated 2-acetamidobenzophenone.
Industrial Production Methods: Industrial production often involves the catalytic hydrogenation of 2-nitrobenzophenone or the reduction of 2-azidobenzophenone using iron(II) sulfate heptahydrate and ammonia .
化学反应分析
2-Aminobenzophenone undergoes various chemical reactions:
Oxidation: It can be oxidized to form quinazolines and quinolinones.
Reduction: Catalytic hydrogenation can reduce it to form 2-aminobenzhydrol.
Substitution: It can undergo nucleophilic substitution reactions with aryl Grignard reagents to form diaryl ketones.
Common Reagents and Conditions:
Oxidation: Copper(II) chloride is commonly used as an oxidizing agent.
Reduction: Iron(II) sulfate heptahydrate and ammonia are used for reduction.
Substitution: Aryl Grignard reagents are used for nucleophilic substitution.
Major Products:
Quinazolines and Quinolinones: Formed through oxidation.
2-Aminobenzhydrol: Formed through reduction.
Diaryl Ketones: Formed through nucleophilic substitution.
相似化合物的比较
2-Aminobenzophenone is unique due to its specific structural features and applications. Similar compounds include:
2-Aminophenyl Phenyl Ketone: Similar in structure but differs in specific applications.
2-Benzoylaniline: Another name for 2-Aminobenzophenone, highlighting its structural similarity.
2-Amino-3-Benzoylthiophenes: These compounds act as allosteric enhancers at the adenosine receptor.
属性
IUPAC Name |
(2-aminophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOBFOXLCJIFLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182592 | |
| Record name | 2-Aminobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2835-77-0 | |
| Record name | 2-Aminobenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2835-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminobenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminobenzophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9422 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Aminobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminobenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Benzoylaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY4HY89TQ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-aminobenzophenone?
A1: The molecular formula of 2-aminobenzophenone is C13H11NO, and its molecular weight is 197.23 g/mol.
Q2: Are there any unique spectroscopic features of 2-aminobenzophenone?
A2: Yes, 2-aminobenzophenone exhibits characteristic spectroscopic features. For instance, it shows distinct peaks in its 1H and 13C NMR spectra, confirming its structure. []
Q3: How does the molecular structure of 2-aminobenzophenone influence its properties?
A3: The presence of both an amino group and a benzophenone moiety in its structure gives 2-aminobenzophenone its unique reactivity. The amino group can participate in nucleophilic reactions, while the benzophenone group offers sites for electrophilic attack and can engage in various cyclization reactions. [, , , , ]
Q4: What are some common synthetic applications of 2-aminobenzophenone?
A4: 2-Aminobenzophenone serves as a versatile precursor in the synthesis of various heterocyclic systems, including quinolines, quinazolines, benzodiazepines, and more. These heterocyclic compounds find applications in pharmaceuticals, materials science, and other fields. [, , , , , , , ]
Q5: Can you describe a specific example of using 2-aminobenzophenone in heterocycle synthesis?
A5: 2-Aminobenzophenone reacts with aliphatic acids in polyphosphoric acid to yield 2-anilino-4-phenylquinoline derivatives. This reaction follows a mechanism similar to the Friedländer reaction. []
Q6: How does microwave irradiation influence reactions involving 2-aminobenzophenone?
A6: Microwave irradiation can significantly accelerate reactions involving 2-aminobenzophenone, such as the Friedländer condensation with heteroaromatic ketones. This allows for faster and more efficient synthesis of quinoline derivatives. []
Q7: What role does polyphosphoric acid play in reactions with 2-aminobenzophenone?
A7: Polyphosphoric acid acts as a dehydrating agent and a reaction medium in several transformations involving 2-aminobenzophenone. It promotes cyclization reactions, leading to the formation of heterocyclic compounds like quinolines and benzo[b][1,8]naphthyridines. [, ]
Q8: Are there any catalytic methods for synthesizing 2-aminobenzophenone derivatives?
A8: Yes, palladium-catalyzed reactions have proven successful in synthesizing 2-aminobenzophenone derivatives. For example, a palladium-catalyzed direct addition of arylboronic acids to 2-aminobenzonitriles efficiently yields various 2-aminobenzophenones. []
Q9: Can you provide an example where 2-aminobenzophenone acts as a ligand in metal complexes?
A9: 2-Aminobenzophenone and its derivatives can chelate with various metal ions, such as copper, nickel, and zinc, forming metal complexes. These complexes exhibit interesting magnetic and spectral properties, making them potentially useful in diverse applications. [, , ]
Q10: What is known about the structure-activity relationship (SAR) of 2-aminobenzophenone derivatives?
A10: Research suggests that substituents on the 2-aminobenzophenone core can significantly influence its biological activity. For example, the presence and position of halogen atoms on the benzophenone ring can impact the anticancer activity of certain derivatives. [, ]
Q11: Have any biological activities been reported for 2-aminobenzophenone derivatives?
A11: Yes, 2-aminobenzophenone derivatives have shown potential in various biological areas. Some derivatives display anticancer activity against different cancer cell lines. [, ]
Q12: Are there any studies investigating the metabolism of 2-aminobenzophenone in biological systems?
A12: Studies have explored the metabolism of 2-aminobenzophenone derivatives in rats. Results indicate that these compounds undergo biotransformation, forming metabolites like glucuronide conjugates. The extent of metabolism can be influenced by substituents on the 2-aminobenzophenone scaffold. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
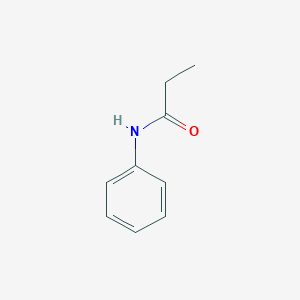

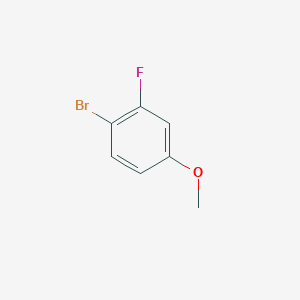
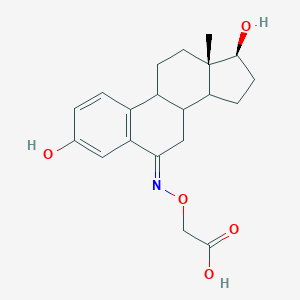

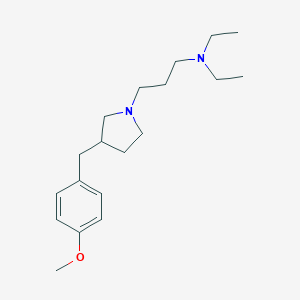
![tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)](/img/structure/B122445.png)

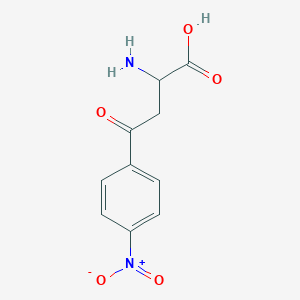


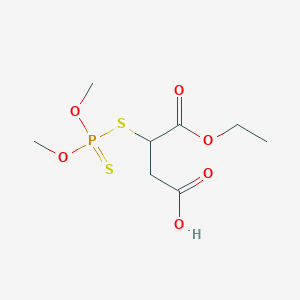
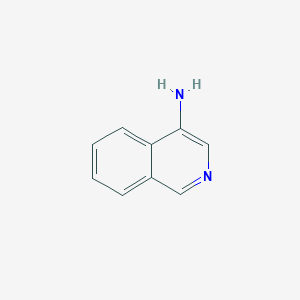
![(3S,4R,8R,9S,10R,13S,14S)-3,4-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B122463.png)
